N4-cyclopropylcyclohexane-1,4-diamine

Catalog No.
S12579298
CAS No.
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-cyclopropylcyclohexane-1,4-diamine

Product Name

N4-cyclopropylcyclohexane-1,4-diamine

IUPAC Name

4-N-cyclopropylcyclohexane-1,4-diamine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9,11H,1-6,10H2

InChI Key

ARYQYDHOEOUEGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2CC2

N4-cyclopropylcyclohexane-1,4-diamine is a bicyclic organic compound characterized by a cyclohexane ring substituted with a cyclopropyl group and two amino groups at the 1 and 4 positions. This compound belongs to a class of amines and can be represented by the molecular formula C9H14N2C_9H_{14}N_2. The presence of both cyclopropyl and cyclohexane moieties provides unique steric and electronic properties, making it a subject of interest in medicinal chemistry and drug development.

Typical of amines, including:

  • Acylation: The amino groups can react with acyl chlorides to form amides.
  • Alkylation: The amine groups can be alkylated using alkyl halides to produce quaternary ammonium compounds.
  • Reductive Amination: This process involves the reaction of the compound with carbonyl compounds in the presence of reducing agents to form secondary or tertiary amines.

These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.

Research indicates that N4-cyclopropylcyclohexane-1,4-diamine exhibits notable biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is implicated in various cancers and neurodegenerative diseases, making this compound a potential therapeutic agent. Studies have shown that derivatives of this compound can influence cell proliferation and differentiation, highlighting its relevance in oncology and neurology.

The synthesis of N4-cyclopropylcyclohexane-1,4-diamine typically involves:

  • Cyclization Reactions: Starting from appropriate precursors such as cyclohexanones or cyclopropylamines.
  • Amine Formation: Utilizing reductive amination techniques where aldehydes or ketones react with cyclopropylamine followed by reduction.
  • Functional Group Transformations: Employing methods such as hydrogenation or dehydrogenation to achieve the desired functional groups.

These methods allow for the efficient production of N4-cyclopropylcyclohexane-1,4-diamine with high purity.

N4-cyclopropylcyclohexane-1,4-diamine has several applications:

  • Pharmaceutical Development: Its role as an LSD1 inhibitor positions it as a candidate for cancer therapy.
  • Research Tool: It serves as a valuable compound in studying demethylation processes in epigenetics.
  • Chemical Probes: The compound can be utilized in biochemical assays to explore cellular mechanisms involving methylation.

Interaction studies involving N4-cyclopropylcyclohexane-1,4-diamine focus on its binding affinity to LSD1 and other target proteins. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Isothermal Titration Calorimetry: To assess thermodynamics of binding interactions.
  • Cell-Based Assays: To evaluate the compound's effects on cellular pathways influenced by LSD1 inhibition.

Such studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic potential of this compound.

N4-cyclopropylcyclohexane-1,4-diamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N4-(2-fluorophenyl)cyclohexane-1,4-diamineCyclohexane ring with fluorinated phenyl groupFluorination may enhance lipophilicity
N4-(3-chlorophenyl)cyclohexane-1,4-diamineCyclohexane ring with chlorinated phenyl groupChlorination affects electronic properties
2-(cyclopropyl)cyclohexanamineCyclohexane with a single amino groupLacks the additional amino group at position 4
3-(cyclobutyl)cyclohexanamineCyclohexane with a cyclobutyl substituentDifferent ring size alters sterics and reactivity

N4-cyclopropylcyclohexane-1,4-diamine is unique due to its dual amino functionality combined with both cyclopropyl and cyclohexane structures, enhancing its potential as a therapeutic agent compared to its analogs.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.146998583 g/mol

Monoisotopic Mass

154.146998583 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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